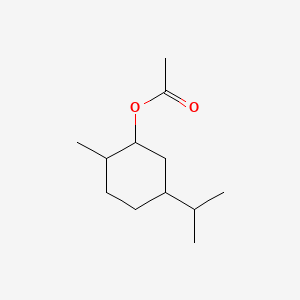

2-Methyl-5-(propan-2-yl)cyclohexyl acetate

Description

Contextual Significance of Substituted Cyclohexyl Acetates in Chemical Science

Substituted cyclohexyl acetates are a class of organic compounds that hold considerable importance in various domains of chemical science. Their versatile molecular framework, consisting of a cyclohexane (B81311) ring functionalized with an acetate (B1210297) group and other substituents, allows for a wide array of applications. A primary application of these compounds is in the fragrance and flavor industries, where their characteristic fruity and floral scents are highly valued.

Beyond their sensory properties, substituted cyclohexyl acetates serve as crucial intermediates in organic synthesis. For instance, the hydrogenation of cyclohexyl acetate is an emerging route for the production of cyclohexanol, a key precursor in the manufacture of ε-caprolactam, which is used to produce nylon. Furthermore, the chiral nature of many substituted cyclohexanols, the precursors to their corresponding acetates, makes them valuable as chiral auxiliaries in asymmetric synthesis. This allows for the stereocontrolled formation of complex molecules, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. The cyclohexane ring itself is a ubiquitous motif in numerous natural products and pharmaceutical drugs, making the stereoselective synthesis of its derivatives a significant challenge and an active area of research in modern organic chemistry. nih.gov

Academic Rationale for In-depth Investigation of 2-Methyl-5-(propan-2-yl)cyclohexyl Acetate

The academic interest in this compound stems largely from its identity as a derivative of menthol (B31143), a well-known terpenoid with a range of biological activities. This relationship provides a strong rationale for its in-depth investigation, particularly in the fields of medicinal chemistry and pharmacology. The core of this interest lies in the compound's complex stereochemistry and its potential to interact with biological targets.

The pharmacological profile of this compound is expected to vary significantly across its different stereoisomers. This is because biological recognition, such as the binding to enzyme pockets or receptors, is highly sensitive to the three-dimensional arrangement of a molecule. The cyclohexane ring's chair conformation and the equatorial or axial positioning of its substituents can greatly influence its bioavailability and interaction with biological systems.

Furthermore, the connection to menthol suggests potential neuroactive properties. Menthol is known to modulate the TRPM8 receptor, which is involved in thermosensation and pain perception. Researchers are therefore interested in how modifications to the menthol structure, such as the addition of an acetate group, might alter these interactions and lead to the development of new therapeutic agents. The compound also finds use as a fragrance component and a flavoring agent, driving further research into its physicochemical properties.

Current Gaps and Future Directions in Cyclohexyl Acetate Research

Despite the established applications of cyclohexyl acetates, several research gaps and promising future directions remain. A significant challenge lies in the development of highly efficient and stereoselective synthetic methods for producing specific isomers of substituted cyclohexanes. nih.gov While organocatalytic methods have shown promise, the creation of complex molecules with multiple contiguous stereocenters remains a formidable task. nih.gov Future research will likely focus on designing novel catalysts and synthetic pathways to overcome these challenges.

The broad therapeutic potential of terpenoids and their derivatives, including this compound, is another area ripe for exploration. mdpi.combohrium.com While some biological activities have been identified, many studies are still in the descriptive phase, and a deeper mechanistic understanding and systematic structure-activity relationship studies are needed. bohrium.com The application of synthetic biology and metabolic engineering to produce terpenoids in microorganisms offers a sustainable and efficient alternative to traditional chemical synthesis and could be a key area of future development.

Furthermore, the full range of applications for cyclohexyl acetate derivatives in materials science and biotechnology is yet to be fully realized. Investigating their potential as building blocks for new polymers, as components in advanced drug delivery systems, or as probes for biological processes could open up new avenues of research and application. academicjournals.org The continued exploration of the vast chemical space occupied by these compounds, aided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of novel properties and applications. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

51546-61-3 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

(2-methyl-5-propan-2-ylcyclohexyl) acetate |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 |

InChI Key |

JAKFDYGDDRCJLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1OC(=O)C)C(C)C |

Origin of Product |

United States |

Advanced Stereochemical and Conformational Analysis of 2 Methyl 5 Propan 2 Yl Cyclohexyl Acetate

Elucidation of Stereoisomers and Chiral Centers in 2-Methyl-5-(propan-2-yl)cyclohexyl Acetate (B1210297)

The structural complexity of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate arises from the presence of three chiral centers on the cyclohexane (B81311) ring, specifically at carbons 1, 2, and 5 (following IUPAC numbering where the acetate group is at position 1). The presence of 'n' chiral centers can lead to a maximum of 2^n stereoisomers. Therefore, for this molecule, there are 2^3 = 8 possible stereoisomers.

These stereoisomers exist as pairs of enantiomers and sets of diastereomers, each defined by the specific three-dimensional arrangement of the substituents at the chiral centers. The naturally occurring and most widely known isomer is l-menthyl acetate, which has the (1R, 2S, 5R) configuration.

Diastereomerism and Enantiomerism

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, an example of an enantiomeric pair would be the (1R, 2S, 5R) isomer and its mirror image, the (1S, 2R, 5S) isomer. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions.

Diastereomers are stereoisomers that are not mirror images of each other. This occurs when some, but not all, of the chiral centers are inverted between two stereoisomers. For instance, the (1R, 2S, 5R) isomer and the (1S, 2S, 5R) isomer are diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties.

The eight possible stereoisomers of this compound can be grouped into four pairs of enantiomers. Any stereoisomer from one pair is a diastereomer of any stereoisomer from the other three pairs.

| Stereoisomer Configuration | Relationship to (1R, 2S, 5R) |

| (1S, 2R, 5S) | Enantiomer |

| (1S, 2S, 5R) | Diastereomer |

| (1R, 2R, 5R) | Diastereomer |

| (1R, 2S, 5S) | Diastereomer |

| (1S, 2R, 5R) | Diastereomer |

| (1R, 2R, 5S) | Diastereomer |

| (1S, 2S, 5S) | Diastereomer |

Absolute and Relative Configuration Determination

The absolute configuration of a chiral center describes the precise three-dimensional arrangement of the atoms or groups attached to it. This is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) configuration.

To determine the absolute configuration of each chiral center in this compound, the substituents are assigned priorities based on atomic number. For example, at C1, the oxygen of the acetate group has the highest priority, followed by the carbon atoms of the cyclohexane ring (C2 and C6), and finally the hydrogen atom. The priorities of C2 and C6 are then determined by the substituents attached to them.

The relative configuration describes the spatial relationship between two or more chiral centers within the same molecule. This is often described using terms like cis (substituents on the same side of the ring) and trans (substituents on opposite sides of the ring). For instance, in the (1R, 2S, 5R) isomer (l-menthyl acetate), the isopropyl group is trans to the methyl group, and the acetate group is trans to the isopropyl group.

Experimental techniques for determining absolute configuration include X-ray crystallography, which can provide a definitive three-dimensional structure of a molecule in its crystalline state. Spectroscopic methods such as nuclear magnetic resonance (NMR), particularly with the use of chiral resolving agents, can also be employed to elucidate the absolute and relative configurations of stereoisomers.

Conformational Analysis of the Cyclohexyl Ring System in this compound

The cyclohexane ring is not planar but exists in various non-planar conformations to minimize angle and torsional strain. The most stable of these is the chair conformation.

Chair and Boat Conformations and Interconversion Barriers

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain (bond angles are close to the ideal tetrahedral angle of 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). The cyclohexane ring can also adopt a higher-energy boat conformation . The boat form is less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed C-H bonds.

The interconversion between two chair conformations, known as a "ring flip," proceeds through several higher-energy intermediates, including a half-chair and a twist-boat conformation. For unsubstituted cyclohexane, the energy barrier for the chair-to-chair interconversion is approximately 10-11 kcal/mol. This barrier is low enough for rapid interconversion at room temperature. The presence of substituents on the ring can affect the energy of the different conformations and the barrier to interconversion.

Influence of Substituent Orientation on Conformational Preferences

In a chair conformation, substituents can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Due to steric interactions, bulky substituents are more stable in the equatorial position. When a substituent is in the axial position, it experiences 1,3-diaxial interactions, which are repulsive steric interactions with the other two axial atoms on the same side of the ring.

The preference for a substituent to be in the equatorial position can be quantified by its A-value , which represents the difference in Gibbs free energy between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| Methyl (-CH₃) | ~1.7 |

| Isopropyl (-CH(CH₃)₂) | ~2.2 |

| Acetate (-OCOCH₃) | ~0.6 - 0.7 (estimated) |

The isopropyl group has the largest A-value, indicating it has the strongest preference for the equatorial position to avoid significant 1,3-diaxial interactions. The methyl group also has a notable preference for the equatorial position. The acetate group's preference is less pronounced but still favors the equatorial orientation.

In the most stable conformation of l-menthyl acetate ((1R, 2S, 5R)-2-Methyl-5-(propan-2-yl)cyclohexyl acetate), all three bulky substituents (methyl, isopropyl, and acetate) can occupy equatorial positions, leading to a highly stable chair conformation.

Molecular Symmetry and Chirality Descriptors

The presence or absence of symmetry elements in a molecule determines its chirality. A molecule is chiral if it is not superimposable on its mirror image. All eight stereoisomers of this compound are chiral as they lack a plane of symmetry or a center of inversion.

The chirality of each stereoisomer is unequivocally described by the (R/S) notation for each of its three chiral centers. For example, l-menthyl acetate is fully described as (1R, 2S, 5R)-2-Methyl-5-(propan-2-yl)cyclohexyl acetate. Its enantiomer is (1S, 2R, 5S)-2-Methyl-5-(propan-2-yl)cyclohexyl acetate. A diastereomer, such as neomenthyl acetate, would have a different combination of R and S descriptors, for instance, (1S, 2S, 5R). Each unique combination of these descriptors defines a distinct stereoisomer with its own specific three-dimensional structure and properties.

Synthetic Methodologies and Reaction Pathways for 2 Methyl 5 Propan 2 Yl Cyclohexyl Acetate

Classical Esterification Techniques and Process Optimization

Classical esterification remains a cornerstone for the industrial production of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297). This typically involves the reaction of 2-Methyl-5-(propan-2-yl)cyclohexanol with an acetylating agent, such as acetic acid or acetic anhydride (B1165640).

The efficacy of the esterification of 2-Methyl-5-(propan-2-yl)cyclohexanol is highly dependent on the catalyst system and the prevailing reaction conditions. Acid catalysts are commonly employed to facilitate this reaction. arpnjournals.com Strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are frequently utilized. arpnjournals.com The reaction is typically conducted under reflux conditions in an organic solvent to drive the reaction towards completion. arpnjournals.com

Process optimization studies have explored various parameters to enhance the yield and efficiency of this synthesis. For instance, in the synthesis of the related compound methyl acetate, microwave-assisted esterification has been shown to significantly reduce reaction times and improve yields. Optimal conditions were identified as a microwave power of 577.47 W, a methanol (B129727) to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and a reaction time of 24.45 minutes, achieving a conversion of 98.76%. uctm.edu

The choice of acetylating agent also plays a crucial role in the effectiveness of the esterification. Studies on the esterification of menthol (B31143) have shown that acetyl chloride is the most effective, followed by acetic anhydride and then acetic acid. researchgate.net This difference in reactivity is attributed to the nature of the leaving group in the acetylating agent. researchgate.net

Table 1: Comparison of Acetylating Agents for Menthol Esterification

| Acetylating Agent | Relative Effectiveness | Leaving Group |

| Acetyl chloride | Most effective | -Cl |

| Acetic anhydride | Moderately effective | -OCOCH₃ |

| Acetic acid | Least effective | -OH |

This table is generated based on the findings that acetyl chloride is the most effective acetylating agent, followed by acetic anhydride and acetic acid for the esterification of menthol. researchgate.net

Furthermore, the integration of reaction and separation processes, such as reactive distillation, has been investigated for the synthesis of acetate esters. This approach can enhance conversion by continuously removing the product from the reaction mixture. aiche.org

The choice of solvent can significantly influence the reaction rate and equilibrium of the esterification process. Solvents like toluene (B28343) and dichloromethane (B109758) are often used to facilitate the reaction under reflux and to aid in the removal of water, a byproduct of the esterification. arpnjournals.com

In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign synthetic routes. One such approach involves the use of deep eutectic solvents (DESs). nih.govacs.org These solvents can be formulated from the reactants themselves, for instance, a mixture of menthol and a fatty acid, thereby serving as both the reaction medium and the substrate. acs.org This strategy minimizes the use of volatile organic solvents. Biocatalysis in DESs has been shown to be a promising green alternative for the production of menthyl esters. nih.govnih.gov

Another green approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying the purification process. The use of environmentally friendly oxidants in related reactions, such as the oxidation of menthol, also reflects the shift towards more sustainable chemical processes. acs.orgresearchgate.net

Stereoselective and Enantioselective Synthesis Approaches

The stereochemistry of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate is crucial for its applications, particularly in the fragrance and pharmaceutical industries. Consequently, significant research has been directed towards the development of stereoselective and enantioselective synthetic methods.

Asymmetric catalysis offers a powerful tool for the synthesis of specific stereoisomers of this compound. This can be achieved through both biocatalytic and chemocatalytic methods.

While enzymatic catalysis is well-established for the kinetic resolution of menthol and its esters, non-enzymatic asymmetric catalysis for this purpose is also an active area of research. The design of chiral ligands that can coordinate with a metal center to create a chiral environment is a key strategy. For the kinetic resolution of secondary alcohols, including benzylic and allylic alcohols, various chiral catalysts have been developed. These include planar-chiral analogues of 4-(dimethylamino)pyridine (DMAP) and amidine-based catalysts. acs.orgnih.gov

Chiral N-heterocyclic carbenes (NHCs) have also emerged as effective catalysts for the enantioselective acylation of secondary alcohols. amazonaws.com These catalysts can provide a chiral pocket that differentiates between the two enantiomers of a racemic alcohol, leading to the preferential acylation of one enantiomer. The performance of these catalysts is highly dependent on the structure of the chiral ligand, with subtle changes in the ligand framework often leading to significant differences in enantioselectivity.

Furthermore, chiral solid catalysts have been synthesized using menthol as a chiral auxiliary. These heterogeneous Lewis acids have been successfully applied in asymmetric Diels-Alder reactions and demonstrate the potential for menthol-derived chiral ligands in other asymmetric transformations. oup.com

The primary strategy for achieving diastereoselective and enantioselective control in the synthesis of this compound is through the kinetic resolution of racemic menthol. This can be accomplished using either enzymes or chiral chemical catalysts.

Enzymatic kinetic resolution is a widely used and highly effective method. Lipases, in particular, have been extensively studied for this purpose. For example, lipase (B570770) AY-30 from Candida cylindracea preferentially esterifies (-)-menthol from a racemic mixture. researchgate.net The enantiomeric ratio (E), a measure of the enzyme's selectivity, can be influenced by the choice of acylating agent and reaction conditions. researchgate.net

Table 2: Enzymatic Kinetic Resolution of Racemic Menthol

| Enzyme Source | Acylating Agent | Key Finding |

| Candida cylindracea (Lipase AY-30) | Butyric anhydride | Preferential esterification of (-)-menthol with an E value of 14. researchgate.net |

| Candida rugosa lipase | Lauric acid in DES | Conversion of rac-menthol up to 44% with an enantiomeric excess of the product of 62%. acs.org |

| Immobilized Candida rugosa lipase on Maghnite-H | Acetic acid in toluene | Maximum conversion of 43% with a high enantiomeric excess of the product (>99%). researchgate.net |

This table summarizes findings from different studies on the enzymatic kinetic resolution of racemic menthol, highlighting the enzyme source, acylating agent, and key outcomes.

The use of l-menthol (B7771125) as a chiral auxiliary is another effective strategy for diastereoselective synthesis. In this approach, a racemic carboxylic acid is esterified with enantiomerically pure l-menthol, leading to the formation of two diastereomeric esters. nih.govbeilstein-journals.org These diastereomers can then be separated by chromatography, and subsequent hydrolysis of the separated esters yields the enantiomerically pure carboxylic acids. This method has been successfully used in the synthesis of artificial glutamate (B1630785) analogs. nih.govbeilstein-journals.org

Furthermore, dynamic kinetic resolution (DKR) combines kinetic resolution with in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Chemoenzymatic DKR, which utilizes a lipase for the resolution and a metal catalyst for racemization, has been successfully applied to the resolution of secondary alcohols. wikipedia.org

Biocatalytic Synthesis and Resolution Techniques for this compound

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing this compound, also known as menthyl acetate. These techniques utilize enzymes, either isolated or within whole-cell systems, to catalyze reactions with high enantio- and regioselectivity under mild conditions.

Enzyme-Mediated Esterification and Transesterification

The enzymatic synthesis of menthyl acetate is predominantly achieved through the esterification of menthol with an acyl donor, a reaction catalyzed by lipases. Lipases (EC 3.1.1.3) are widely employed for the kinetic resolution of racemic alcohols via enantiospecific esterification and transesterification. researchgate.net

Esterification: This process involves the direct reaction of menthol with a carboxylic acid, such as acetic acid. However, the use of activated acyl donors is more common. For instance, the esterification of (-)-menthol with various fatty acids has been successfully catalyzed by commercial lipases like Lipase AY "Amano" 30 from Candida rugosa. researchgate.net Optimal conditions for the esterification of (-)-menthol with lauric acid were determined to be a 1:1 molar ratio at 35°C, which resulted in a 93% molar conversion of (-)-menthol after 48 hours. researchgate.net

Transesterification: This is a widely studied method for producing menthyl acetate, often used for the kinetic resolution of racemic (dl)-menthol. In this reaction, an ester, such as vinyl acetate, serves as the acyl donor. Lipases from various microbial sources have demonstrated high efficiency and enantioselectivity.

Candida rugosa Lipase (CRL): This lipase has been shown to effectively catalyze the resolution of dl-menthol. sciencemadness.org It preferentially esterifies (-)-menthol, allowing for the separation of l-menthyl acetate from the unreacted (+)-menthol. researchgate.net

Thermomyces lanuginosus Lipase (Lipozyme TL IM): This lipase exhibits excellent enantioselectivity and efficiency for the resolution of dl-menthol. vanderbilt.edu Optimal conditions for transesterification using vinyl acetate in methyl tert-butyl ether (MTBE) at 30°C yielded l-menthyl acetate with a 99.3% enantiomeric excess (ee) at a 34.7% conversion rate within 12 hours. vanderbilt.edu

Pseudomonas cepacia Lipase (Lipase-PS): This enzyme is also a potent biocatalyst for the enantioselective transesterification of (±)-menthol. sciencemadness.org

The choice of solvent, acyl donor, temperature, and enzyme immobilization significantly impacts the reaction's yield and enantioselectivity. researchgate.netvanderbilt.edu For example, vinyl acetate is a common and effective acyl donor due to the irreversible nature of the reaction, as the leaving group tautomerizes to acetaldehyde. researchgate.net Solvent-free systems are also being explored to develop more environmentally friendly processes. vanderbilt.eduscirp.org

The following table summarizes the performance of different lipases in the synthesis of menthyl acetate.

| Enzyme Source | Reaction Type | Acyl Donor | Solvent | Key Findings | Reference |

| Candida rugosa | Esterification | Lauric Acid | Isooctane | 93% molar conversion of (-)-menthol after 48h at 35°C. | researchgate.net |

| Candida rugosa | Resolution | Acetic Anhydride | n-Hexane | Preferential esterification of (-)-menthol with yields up to 64%. | researchgate.net |

| Thermomyces lanuginosus | Resolution | Vinyl Acetate | MTBE | 99.3% ee for l-menthyl acetate at 34.7% conversion after 12h. | vanderbilt.edu |

| Pseudomonas fluorescens | Resolution | Vinyl Acetate | Not specified | Used to resolve l-menthol from an eight-isomer mixture. | thegoodscentscompany.com |

Chemoenzymatic Reaction Sequences

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations to construct complex molecules. In the context of this compound, this often involves an initial enzymatic kinetic resolution step to generate an enantiomerically pure chiral building block, which is then elaborated through chemical reactions.

A primary application of this strategy is the production of optically pure l-menthol from racemic dl-menthyl acetate. researchgate.netnih.gov In this approach, a racemic mixture of menthyl acetate is subjected to enantioselective hydrolysis catalyzed by an esterase or lipase. The enzyme selectively hydrolyzes one enantiomer (e.g., l-menthyl acetate) to the corresponding alcohol (l-menthol), leaving the other enantiomer (d-menthyl acetate) unreacted. nih.govnih.gov

For example, a para-nitrobenzyl esterase from Bacillus subtilis has been engineered to enhance its l-enantioselectivity for the hydrolysis of dl-menthyl acetate. beilstein-journals.orgnih.gov In an organic solvent-free system, this engineered biocatalyst achieved a 48.9% conversion with an enantiomeric excess of the product (e.e.p) greater than 99% after 14 hours. beilstein-journals.orgnih.gov The resulting mixture of l-menthol and d-menthyl acetate can then be separated chemically.

Another chemoenzymatic strategy involves using l-menthol as a chiral auxiliary to guide the stereochemistry of subsequent chemical reactions. For instance, in the synthesis of artificial glutamate analogs, a racemic carboxylic acid intermediate was esterified with l-menthol. beilstein-journals.org The resulting diastereomeric menthyl esters were then separated by chromatography. Following separation, the desired ester was carried forward through further chemical steps, and the menthyl auxiliary group was later removed. beilstein-journals.org

These examples highlight how the enzymatic synthesis or resolution of menthyl acetate serves as a key step in multi-step sequences to produce other valuable, complex, and optically active molecules. researchgate.net

Multi-step Synthesis of Complex Analogs and Derivatives

The structure of this compound serves as a scaffold for the synthesis of more complex analogs and derivatives through various chemical modifications.

Functional Group Interconversions and Cyclohexyl Ring Modifications

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. Starting with this compound, the ester functional group is the most apparent site for modification.

Modifications at the Ester Group:

Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to yield menthol. This reaction is the reverse of the esterification process and can be a step in a sequence where the hydroxyl group is required for subsequent reactions.

Transesterification: The acetate group can be exchanged for other ester groups by reacting menthyl acetate with a different alcohol in the presence of an acid or base catalyst.

Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield menthol.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into an amide.

Modifications of the Cyclohexyl Ring: While less common in the literature, which primarily focuses on the synthesis of menthyl acetate itself, the cyclohexyl ring can theoretically undergo various modifications. These reactions would typically be performed on the menthol precursor before esterification, as the ester group may not be stable to the reaction conditions. Potential modifications could include:

Oxidation: Oxidation of the secondary alcohol in menthol to the corresponding ketone (menthone).

Halogenation: Introduction of halogen atoms onto the ring, although this can be challenging to control regioselectively.

Dehydrogenation: Introduction of double bonds to form a cyclohexene (B86901) or cyclohexadiene ring system.

The synthesis of analogs often involves starting with a modified menthol precursor. For example, esterification of neomenthol, an isomer of menthol, would yield neomenthyl acetate, an analog with a different stereochemistry. nih.gov

Synthesis of Deuterated or Isotopically Labeled Variants

Isotopically labeled compounds are invaluable tools in mechanistic studies, metabolic research, and analytical chemistry. The synthesis of deuterated or other isotopically labeled variants of this compound can be achieved by incorporating stable isotopes into either the menthol backbone or the acetyl group.

Labeling the Acetyl Group: A straightforward method to introduce a deuterium (B1214612) label is through the acetyl group. This can be accomplished by using a deuterated acetylating agent in the esterification reaction with menthol.

Using Deuterated Acetic Anhydride or Acetyl Chloride: Commercially available deuterated reagents such as acetic anhydride-d₆ ((CD₃CO)₂O) or acetyl chloride-d₃ (CD₃COCl) can be reacted with menthol to produce menthyl acetate with a deuterated acetyl methyl group. cdnsciencepub.com

Using Deuterated Acetic Acid: Acetic acid-d₄ (CD₃COOD) or acetic acid-d₁ (CH₃COOD) can also be used, typically in an acid-catalyzed esterification. Preparing acetic acid-d of high isotopic purity is crucial for achieving a high deuterium content in the final product. cdnsciencepub.com

Labeling the Cyclohexyl Ring: Introducing deuterium into the cyclohexyl ring is more complex and typically involves the synthesis of a deuterated menthol precursor.

Catalytic Deuteration: Starting from a precursor with a double bond on the ring, such as pulegone, catalytic deuteration (using D₂ gas and a metal catalyst like Pd/C) can introduce deuterium atoms across the double bond. Subsequent reduction of the carbonyl group would yield a deuterated menthol isomer.

Isotopic Exchange: Exchange reactions using D₂O under certain catalytic conditions can replace specific protons on the ring with deuterium, although controlling the position and level of deuteration can be difficult. nih.gov

These labeled analogs, once synthesized, can be used, for example, to trace the metabolic fate of menthyl acetate in biological systems or as internal standards in quantitative mass spectrometry analysis.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Methyl 5 Propan 2 Yl Cyclohexyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297), providing detailed information about the carbon skeleton and the relative orientation of substituents.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the protons and carbons within the molecule. The ¹H NMR spectrum displays signals corresponding to the methyl, isopropyl, and cyclohexyl protons, with their chemical shifts and coupling patterns providing connectivity information. The ¹³C NMR spectrum reveals the number of distinct carbon atoms, including those of the carbonyl group in the acetate moiety.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For 2-Methyl-5-(propan-2-yl)cyclohexyl acetate, COSY spectra would reveal the spin systems within the cyclohexane (B81311) ring and the isopropyl group, confirming the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbon atoms. sdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying the connection between the acetate group and the cyclohexane ring, for example, by observing a correlation from the proton on the carbon bearing the acetate (C-O) to the carbonyl carbon of the acetate group. It also helps in piecing together the entire carbon framework. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry of the molecule, such as the relative orientation (cis/trans) of the methyl, isopropyl, and acetate groups on the cyclohexane ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Menthyl Acetate Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard solvent signal. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Key 2D NMR Correlations (COSY, HMBC) |

| Cyclohexane Ring | |||

| C1 (CH-O) | ~74-75 | ~4.5-4.7 (dt) | COSY: H2, H6; HMBC: C=O, C3, C5 |

| C2 (CH-iPr) | ~47-48 | ~1.3-1.5 (m) | COSY: H1, H3, H-isopropyl; HMBC: C1, C4, C-isopropyl |

| C3 (CH₂) | ~34-35 | ~1.6-1.8 (m) | COSY: H2, H4; HMBC: C1, C2, C5 |

| C4 (CH-Me) | ~31-32 | ~1.0-1.2 (m) | COSY: H3, H5; HMBC: C2, C6, C-methyl |

| C5 (CH₂) | ~22-23 | ~0.8-1.0 (m) | COSY: H4, H6; HMBC: C1, C3, C-methyl |

| C6 (CH₂) | ~40-41 | ~1.9-2.1 (m) | COSY: H1, H5; HMBC: C2, C4 |

| Substituents | |||

| Isopropyl-CH | ~26-27 | ~1.8-2.0 (m) | COSY: H2, Isopropyl-CH₃; HMBC: C2, C3, Isopropyl-CH₃ |

| Isopropyl-CH₃ | ~21, ~16 | ~0.8-0.9 (d) | COSY: Isopropyl-CH; HMBC: C2, Isopropyl-CH |

| Methyl-CH₃ | ~22-23 | ~0.8-0.9 (d) | COSY: H4; HMBC: C3, C4, C5 |

| Acetate Group | |||

| C=O | ~170-171 | - | HMBC: H1, Acetate-CH₃ |

| Acetate-CH₃ | ~21-22 | ~2.0 (s) | HMBC: C=O |

This compound is a chiral molecule. To determine the enantiomeric excess (% ee) of a sample, NMR spectroscopy is often used in conjunction with chiral auxiliaries. nih.gov

Chiral Derivatizing Agents (CDAs): A CDA is a chiral molecule that reacts with the enantiomers of the analyte to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR signals will be distinct. A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA). wikipedia.orgresearchgate.net The alcohol precursor (menthol) is reacted with Mosher's acid chloride to form diastereomeric Mosher's esters. The resulting ¹H or ¹⁹F NMR spectra will show separate signals for each diastereomer, and the integration of these signals allows for the precise calculation of the enantiomeric excess. researchgate.net

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the analyte. This interaction induces significant changes in the chemical shifts of the nearby protons. In a chiral environment provided by the CSR, the enantiomers will interact differently, leading to the separation of their NMR signals and allowing for the quantification of each enantiomer.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound (C₁₂H₂₂O₂), distinguishing it from other compounds with the same nominal mass. acs.org The calculated exact mass for C₁₂H₂₂O₂ is 198.16198 Da. nih.gov

In tandem mass spectrometry (MS/MS), ions of a specific m/z (the precursor ion, typically the molecular ion) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. nih.gov This process provides detailed structural information and helps to confirm the identity of the compound.

The fragmentation of acetate esters is well-characterized. libretexts.org For this compound (MW=198.30 g/mol ), the electron ionization (EI) mass spectrum shows characteristic fragments. nih.govresearchgate.net The molecular ion peak [M]⁺ at m/z 198 is often weak or absent. Key fragmentation pathways include:

Loss of the acetyl group: Cleavage of the ester bond can lead to the loss of CH₃CO• or CH₃COOH, resulting in significant peaks.

Loss of the acetate moiety: A prominent peak is often observed at m/z 138, corresponding to the menthyl cation [C₁₀H₁₈]⁺, resulting from the loss of acetic acid (60 Da).

Ring fragmentation: The cyclohexyl ring can undergo further fragmentation.

Base Peak: The most intense peak (base peak) is typically at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. nih.gov

Table 2: Common Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion | Description |

| 198 | [C₁₂H₂₂O₂]⁺ | Molecular Ion (often low abundance) |

| 138 | [C₁₀H₁₈]⁺ | Loss of acetic acid [M - CH₃COOH]⁺ |

| 123 | [C₉H₁₅]⁺ | Loss of a methyl group from the m/z 138 fragment |

| 95 | [C₇H₁₁]⁺ | Further fragmentation of the cyclohexane ring |

| 81 | [C₆H₉]⁺ | Further fragmentation of the cyclohexane ring |

| 43 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺ (often the base peak) nih.gov |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by absorptions corresponding to the ester functional group. A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O (carbonyl) stretching vibration. researchgate.netchem-soc.si Additionally, C-O stretching vibrations will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. The spectrum will also show bands corresponding to C-H stretching of the sp³ hybridized carbons of the cyclohexane ring, isopropyl, and methyl groups just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman spectra, it is typically weaker than in IR. However, the C-C bond vibrations of the cyclohexane skeleton and the C-H bending and stretching modes are often well-resolved, providing a detailed fingerprint of the molecule. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 |

| C=O Stretch (Ester) | 1735-1750 (Strong) | 1735-1750 (Weak/Medium) |

| C-H Bend | 1350-1480 | 1350-1480 |

| C-O Stretch (Ester) | 1000-1300 | 1000-1300 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, enabling the unambiguous determination of a molecule's absolute configuration and detailed analysis of its solid-state conformation. While direct crystallographic data for this compound is not extensively detailed in the provided research, analysis of closely related structures, such as 5-methyl-2-(propan-2-yl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, offers significant insights into the expected solid-state structure. nih.gov

Chiral Chromatography for Isomer Separation and Purity Assessment

Due to the presence of multiple chiral centers, this compound can exist as several stereoisomers. Chiral chromatography is an essential technique for the separation and purification of these enantiomers and diastereomers, which is critical in fields such as pharmaceuticals and natural products chemistry where the biological activity of stereoisomers can differ significantly. phenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. phenomenex.comaocs.org The transient diastereomeric complexes formed between the analyte enantiomers and the CSP are governed by various intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and steric effects. aocs.org

Gas chromatography coupled with chiral stationary phases is a powerful method for the enantiomeric resolution of volatile compounds like the isomers of this compound. Derivatized cyclodextrins are commonly used as chiral selectors in the stationary phases for these applications. gcms.cz These macromolecular structures create a chiral environment within the capillary column, allowing for the differential interaction and separation of enantiomers. gcms.cz

The selection of the specific cyclodextrin (B1172386) derivative can significantly influence the selectivity and resolution of the separation. For instance, different isomers of menthol (B31143), the precursor alcohol to menthyl acetate, are best resolved on specific chiral columns. gcms.cz Quantitative analysis of the separated isomers is typically performed using a flame ionization detector (FID). csir.co.za The enantiomeric excess (%ee) of a product can be determined by comparing the peak areas of the two enantiomers. csir.co.za

Table 1: Exemplary GC Conditions for Chiral Separation of Menthyl Acetate Isomers This table is generated based on typical conditions for related compounds and may require optimization for specific isomers of this compound.

| Parameter | Value |

| Column Type | Fused Silica (B1680970) Capillary with Chiral Stationary Phase (e.g., derivatized cyclodextrin) |

| Column Dimensions | 25 m x 0.25 mm i.d. |

| Carrier Gas | Helium or Hydrogen |

| Injection Port Temp. | 250°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 250°C |

| Oven Program | Isothermal or Temperature Gradient (e.g., 70°C hold, then ramp to 145°C) |

High-Performance Liquid Chromatography (HPLC) using chiral columns is a versatile and widely used technique for the separation of a broad range of enantiomeric compounds, including the diastereomers of this compound. nih.govphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly successful and widely applied for these separations. mdpi.comwindows.net

The separation of diastereomeric menthyl esters has been successfully achieved using preparative HPLC with columns such as CHIRALPAK IC and CHIRALFLASH IC. nih.govresearchgate.net The choice of mobile phase, typically a mixture of a polar solvent like ethanol (B145695) and a non-polar solvent like hexane (B92381), is crucial for achieving optimal separation. nih.govresearchgate.net The retention times and elution order are highly dependent on the specific interactions between the diastereomers and the chiral stationary phase. nih.gov

Table 2: HPLC Conditions for Diastereomeric Separation of Menthyl Esters

| Parameter | Value | Reference |

| Column | CHIRALFLASH IC | nih.govresearchgate.net |

| Dimensions | 30 x 100 mm | nih.govresearchgate.net |

| Mobile Phase | EtOH/hexane 65:35 | nih.govresearchgate.net |

| Flow Rate | 20 mL/min | nih.govresearchgate.net |

| Temperature | 25 °C | nih.govresearchgate.net |

| Detection | UV at 254 nm | nih.govresearchgate.net |

| Retention Times (t_R) | 7.0 min and 11.5 min | nih.govresearchgate.net |

Table 3: Alternative HPLC Conditions for Diastereomeric Separation

| Parameter | Value | Reference |

| Column | CHIRALPAK IC | nih.gov |

| Dimensions | 4.6 x 250 mm | nih.gov |

| Mobile Phase | EtOH/hexane 1:19 | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Temperature | 40 °C | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Retention Times (t_R) | 9.6 min and 11.8 min | nih.gov |

Computational Chemistry and Theoretical Studies on 2 Methyl 5 Propan 2 Yl Cyclohexyl Acetate

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum mechanical calculations are fundamental to understanding the electronic structure of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297). These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity and physical properties. For aliphatic esters like this one, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is primarily localized on the carbonyl oxygen and carbon atoms, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is mainly centered on the carbonyl carbon, marking it as the electrophilic center susceptible to nucleophilic attack. ucsb.eduncl.ac.uk

Quantum chemical calculations, often employing methods like Møller–Plesset second-order perturbation theory (MP2) with basis sets such as 6-311++G(d,p), are utilized to determine the stable conformers of the molecule. researchgate.net These calculations also help in understanding the internal dynamics, such as the rotation of the acetyl methyl group. researchgate.net

Table 1: Frontier Molecular Orbitals of a Model Ester (Methyl Acetate)

| Molecular Orbital | Primary Localization | Implication for Reactivity |

| HOMO | Carbonyl Oxygen and Carbon | Site for electrophilic attack |

| LUMO | Carbonyl Carbon | Site for nucleophilic attack |

This table is based on general findings for aliphatic esters as a model for 2-Methyl-5-(propan-2-yl)cyclohexyl acetate.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

Due to the flexibility of the cyclohexane (B81311) ring and the rotatable bonds in the side chains, this compound can exist in multiple conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of such flexible molecules. taylorandfrancis.comnih.gov These methods use classical physics to model the interactions between atoms, allowing for the efficient sampling of a large number of possible conformations. taylorandfrancis.comnih.gov

For the closely related compound, menthyl acetate, detailed conformational analyses have been performed using rotational spectroscopy supplemented by quantum chemical calculations. researchgate.netillinois.edudesy.de These studies have identified multiple stable conformers, providing valuable information about the molecule's three-dimensional structure in the gas phase. researchgate.net The relative energies of these conformers and the energy barriers for their interconversion can be calculated, offering a comprehensive picture of the molecule's conformational landscape.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules. nih.govsemanticscholar.org Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to confirm the molecular structure and assign spectral features. wu.ac.thresearchgate.net

Methods like Density Functional Theory (DFT) are commonly used to calculate these parameters. nih.govwu.ac.th For instance, the Gauge-Independent Atomic Orbital (GIAO) method is often employed for NMR chemical shift predictions. wu.ac.th Similarly, harmonic frequency calculations at the DFT level can provide theoretical IR spectra that, after appropriate scaling, show good agreement with experimental FT-IR spectra. nih.govresearchgate.net Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra, providing insights into the molecule's behavior upon interaction with UV-Vis light. researchgate.netnih.gov For menthyl acetate, experimental IR and mass spectra are available for comparison in databases like the NIST WebBook. nist.gov

Table 2: Computationally Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

| NMR | 1H and 13C Chemical Shifts | DFT with GIAO |

| IR | Vibrational Frequencies | DFT (e.g., B3LYP) |

| UV-Vis | Maximum Absorption Wavelength (λmax) | TD-DFT |

This table illustrates the types of spectroscopic parameters that can be predicted computationally.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a versatile computational tool for investigating the mechanisms of chemical reactions. mdpi.comcoe.eduacs.orgacs.orgresearchgate.net It can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. coe.eduacs.org This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For this compound, DFT could be applied to study various reactions, such as its synthesis via esterification of the corresponding alcohol or its hydrolysis back to the alcohol and acetic acid. By calculating the energies of the transition states, the activation energies for different reaction pathways can be determined, providing insights into the reaction kinetics. acs.org Furthermore, analysis of the electronic structure of the transition states can reveal the nature of bond-making and bond-breaking processes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. semanticscholar.orgnih.gov In the context of fragrance and flavor compounds, QSAR models can be developed to predict properties such as odor intensity, character, or receptor binding affinity. semanticscholar.orgacs.orgresearchgate.netcadaster.eu

Descriptor Calculation and Selection

The first step in QSAR modeling is to represent the chemical structure using a set of numerical values known as molecular descriptors. osdd.net These descriptors can be calculated from the 1D, 2D, or 3D representation of the molecule and can encode various types of information, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Geometrical descriptors: Information about the 3D shape of the molecule.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, etc.

Electronic descriptors: Dipole moment, partial charges, etc.

For a diverse set of fragrance compounds, a large number of descriptors are initially calculated. acs.org Subsequently, feature selection techniques are employed to identify a smaller subset of descriptors that are most relevant to the property being modeled. nih.gov

Statistical Model Development and Validation

Once a relevant set of descriptors has been selected, a statistical model is developed to correlate these descriptors with the activity of interest. researchgate.net Various statistical methods can be used for this purpose, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

k-Nearest Neighbors (kNN) acs.org

Random Forest nih.gov

The developed QSAR model must be rigorously validated to ensure its predictive power. nih.govresearchgate.net This typically involves both internal validation (e.g., cross-validation) and external validation using an independent set of compounds. semanticscholar.orgnih.gov A statistically robust and predictive QSAR model can then be used to estimate the properties of new or untested compounds, such as this compound, and to guide the design of new molecules with desired fragrance or flavor profiles. nih.gov

In Silico Screening for Molecular Design

The application of computational chemistry and theoretical studies to this compound, a monoterpenoid ester, has opened new avenues for the rational design of novel molecules with tailored biological activities. In silico screening, a cornerstone of modern drug discovery and materials science, utilizes computational methods to rapidly assess large virtual libraries of chemical compounds for their potential to interact with a specific biological target or to possess desired physicochemical properties. This approach significantly accelerates the identification of promising lead candidates, reducing the time and cost associated with traditional experimental screening.

For a molecule like this compound, which shares a structural backbone with many naturally occurring bioactive compounds, in silico screening can be a powerful tool for exploring its therapeutic potential. By leveraging its known chemical features, computational models can be developed to predict the bioactivity of novel derivatives, guiding the synthesis of compounds with enhanced efficacy and selectivity.

A common workflow for the in silico screening and molecular design of derivatives of this compound would typically involve several key steps. Initially, a virtual library of candidate molecules is generated by systematically modifying the parent structure. These modifications can include altering the ester group, introducing new functional groups to the cyclohexane ring, or varying the stereochemistry of the chiral centers.

Following the generation of the virtual library, these compounds are subjected to a series of computational filters to predict their potential for interaction with a specific biological target. Molecular docking is a frequently employed technique in this context. saudijournals.com It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. saudijournals.com For instance, if the goal is to design novel anti-inflammatory agents, derivatives of this compound could be docked into the active site of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). mdpi.com The docking scores and predicted binding energies provide a quantitative measure of the binding affinity, allowing for the ranking of the virtual compounds.

To illustrate this, a hypothetical molecular docking study of this compound derivatives against a target protein is presented below.

| Compound | Modification | Docking Score (kcal/mol) | Predicted Interacting Residues |

|---|---|---|---|

| Derivative A | Replacement of acetate with propionate | -7.2 | Tyr355, Ser530 |

| Derivative B | Addition of a hydroxyl group at C-4 | -7.8 | Arg120, Tyr355, Ser530 |

| Derivative C | Substitution of isopropyl with a cyclopropyl (B3062369) group | -6.9 | Val349, Tyr385 |

| This compound (Parent) | - | -6.5 | Val349, Tyr385 |

Another powerful in silico technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying key molecular descriptors that correlate with activity, these models can predict the potency of newly designed molecules. For derivatives of this compound, descriptors such as lipophilicity (LogP), molecular weight, and various topological and electronic parameters could be used to build a robust QSAR model.

The table below provides a hypothetical example of data that could be used to generate a QSAR model for a series of this compound analogs.

| Compound | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Analog 1 | 3.8 | 212.35 | 26.3 | 15.2 |

| Analog 2 | 4.2 | 226.38 | 26.3 | 10.5 |

| Analog 3 | 3.5 | 228.35 | 46.5 | 8.7 |

| Analog 4 | 4.5 | 240.41 | 26.3 | 5.1 |

The integration of these in silico screening techniques provides a comprehensive platform for the molecular design of novel compounds derived from this compound. By combining virtual screening, molecular docking, and QSAR, researchers can efficiently navigate the vast chemical space to identify promising candidates for further experimental validation, ultimately accelerating the discovery of new therapeutic agents and other valuable chemical entities.

Chemical Reactivity, Derivatization, and Transformation of 2 Methyl 5 Propan 2 Yl Cyclohexyl Acetate

Hydrolysis and Transesterification Kinetics and Mechanisms

The ester linkage in 2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297) is susceptible to cleavage through hydrolysis and transesterification reactions, which can be catalyzed by acids, bases, or enzymes.

Hydrolysis:

Under acidic conditions, the hydrolysis of esters like menthyl acetate proceeds via a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Following proton transfer and elimination of the alcohol (menthol), the corresponding carboxylic acid (acetic acid) is formed. rsc.orgacs.orgrsc.org The reaction is reversible, and to drive it towards completion, a large excess of water is typically employed. rsc.org

Base-promoted hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This irreversible reaction forms a tetrahedral intermediate, which then collapses to yield a carboxylate salt and the alcohol. acs.org

Enzymatic hydrolysis of menthyl acetate has been extensively studied, particularly for the kinetic resolution of racemic menthol (B31143). Lipases and esterases are commonly employed to selectively hydrolyze one enantiomer, yielding optically pure menthol and the unreacted menthyl acetate enantiomer. nih.govslideshare.nettandfonline.com The efficiency of this biotransformation is influenced by factors such as pH, temperature, and the presence of co-solvents. nih.govtandfonline.com For instance, the optimal pH for the enzymatic hydrolysis of dl-menthyl acetate using a recombinant esterase from Bacillus subtilis was found to be 7.0, with the highest conversion observed at 30°C. nih.gov

Table 1: Kinetic Parameters for Enzymatic Hydrolysis of Menthyl Acetate Analogs

| Enzyme | Substrate | kcat/Km (mM⁻¹ s⁻¹) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|

| pnbA-BS | l-menthyl acetate | 44.26 | 7.0 | 30 |

| pnbA-BS variant A400P | l-menthyl acetate | 1.94 | 7.0 | 30 |

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by both acids and bases. In a typical acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water.

Base-catalyzed transesterification is initiated by the deprotonation of the incoming alcohol to form a more potent alkoxide nucleophile. This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate and subsequent displacement of the original alkoxy group. researchgate.net The transesterification of methyl acetate with n-butanol has been studied using various catalysts, demonstrating the feasibility of this reaction type. nih.gov The reaction of menthol with vinyl acetate, a transesterification process, is an effective method for the synthesis of menthyl acetate. csir.co.za

Oxidation and Reduction Pathways

The 2-Methyl-5-(propan-2-yl)cyclohexyl acetate molecule possesses two main sites for oxidation and reduction reactions: the cyclohexane (B81311) ring and the ester functional group.

Oxidation:

The secondary alcohol precursor to menthyl acetate, menthol, can be oxidized to the corresponding ketone, menthone, using oxidizing agents like chromic acid or potassium permanganate (B83412). nih.gov The oxidation of menthyl acetate itself has been investigated, with the outcome dependent on the oxidant and reaction conditions. researchgate.net Strong oxidizing agents like potassium permanganate can potentially lead to the cleavage of the cyclohexane ring. libretexts.org

A significant ring transformation involving oxidation is the Baeyer-Villiger oxidation. When the ketone analog, menthone, is treated with a peroxyacid, an oxygen atom is inserted adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). slideshare.netresearchgate.netwikipedia.orgresearchgate.net This reaction provides a pathway to caprolactone-type structures from the menthone framework.

Reduction:

The ester functionality of this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation, which converts the acetate group into two alcohol moieties: ethanol (B145695) and menthol. google.com The reaction proceeds through the formation of an intermediate aldehyde, which is further reduced to the primary alcohol. google.com

Reaction with Electrophiles and Nucleophiles

The reactivity of this compound with electrophiles and nucleophiles is centered around the ester group and the potential for reactions at the α-carbon to the carbonyl and on the cyclohexane ring.

Nucleophilic Attack at the Carbonyl Carbon:

The carbonyl carbon of the ester is electrophilic and susceptible to attack by nucleophiles. A classic example is the reaction with Grignard reagents (organomagnesium halides). The addition of two equivalents of a Grignard reagent to an ester results in the formation of a tertiary alcohol. researchgate.netresearchgate.net The first equivalent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. researchgate.net

Reactions involving Enolates:

The α-hydrogens of the acetate group are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in a reaction known as enolate alkylation. libretexts.orgfiveable.melibretexts.org This provides a method for carbon-carbon bond formation at the α-position of the acetate moiety.

Stereospecific Reactions and Ring Transformations

The chiral nature of the menthyl group in this compound makes it a valuable substrate and auxiliary in stereospecific reactions.

Stereospecific Reactions:

As previously mentioned, the enzymatic hydrolysis of racemic menthyl acetate is a highly stereospecific process, allowing for the kinetic resolution of enantiomers. researchgate.net The menthyl group can also be employed as a chiral auxiliary to direct the stereochemical outcome of reactions. For instance, (-)-menthyl acrylate (B77674) can participate in asymmetric Diels-Alder reactions, where the bulky and chiral menthyl group influences the facial selectivity of the cycloaddition. researchgate.net

Ring Transformations:

The cyclohexane ring of the menthyl moiety can undergo transformations that alter its structure. The Baeyer-Villiger oxidation of menthone, the ketone precursor to menthyl acetate, is a prime example of a ring-expanding transformation, converting the six-membered carbocyclic ring into a seven-membered lactone ring. slideshare.netresearchgate.netresearchgate.net This reaction is a powerful tool for the synthesis of larger ring systems from readily available cyclic ketones.

Synthesis of Structurally Diverse Analogs and Intermediates

This compound and its parent alcohol, menthol, are versatile starting materials and chiral auxiliaries in the synthesis of a wide array of structurally diverse compounds and valuable intermediates for the pharmaceutical industry.

Synthesis of Analogs:

The esterification of menthol with various carboxylic acids is a straightforward method to produce a library of menthyl esters with different acyl groups. researchgate.net For example, menthyl esters of amino acids have been synthesized and studied for their potential biological activities. researchgate.net The synthesis typically involves the protection of the amino acid, followed by esterification with menthol using a coupling agent, and subsequent deprotection. researchgate.net

Synthesis of Intermediates:

Menthyl derivatives play a crucial role as intermediates in the synthesis of complex molecules, including pharmaceuticals. For instance, menthyl glyoxylate, derived from menthol, is a key intermediate in the synthesis of Lamivudine, an important antiviral drug used in the treatment of HIV. researchgate.net Furthermore, menthyl esters have been utilized as chiral auxiliaries in the synthesis of glutamate (B1630785) analogs, which are of interest in neuroscience research. wikipedia.org The synthesis of various antiviral drugs often involves intermediates that can be derived from or are structurally related to chiral building blocks like menthol. rsc.orgnih.govacs.org

Table 2: Examples of Synthesized Analogs and Intermediates

| Starting Material | Reaction | Product | Significance |

|---|---|---|---|

| (-)-Menthol and t-Boc-amino acids | Esterification (DCC/DMAP) | Menthyl esters of amino acids | Potential TRPM8 agonists |

| (-)-Menthol | Reaction with glyoxylic acid | Menthyl glyoxylate | Intermediate for Lamivudine synthesis |

| Carboxylic acid and (-)-Menthol | Esterification | Diastereomeric menthyl esters | Chiral resolution for synthesis of glutamate analogs |

| (-)-Menthone | Baeyer-Villiger Oxidation | (-)-Menthide (lactone) | Monomer for ring-opening polymerization |

Investigations into the Molecular Mechanisms of Biological Interaction and Chemoactivity of 2 Methyl 5 Propan 2 Yl Cyclohexyl Acetate and Its Stereoisomers

Receptor Binding Studies at the Molecular Level (e.g., Olfactory Receptor Ligand Interactions)

2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297), commonly known as menthyl acetate, is a key component of peppermint oil, contributing to its characteristic minty and rose-like aroma. researchgate.net Its interaction with the olfactory system occurs at the molecular level through binding with specific olfactory receptors (ORs), a large family of G protein-coupled receptors (GPCRs). frontiersin.org The perception of an odor is initiated when an odorant molecule binds to one or more ORs located on the surface of olfactory receptor neurons in the nasal epithelium. nih.gov This binding event triggers a conformational change in the receptor, initiating a signal transduction cascade that results in an electrical signal being sent to the brain for processing. nih.gov

While direct, extensive ligand-receptor pairing for menthyl acetate across the hundreds of human ORs is not fully elucidated, research on related compounds provides significant insight. For instance, its precursor, menthol (B31143), is known to interact with the olfactory system. frontiersin.org Studies have investigated the interaction between the human adenosine (B11128) A2A receptor (A2AR) and the olfactory receptor OR51E2, the human ortholog of the mouse Olfr-78. frontiersin.org In a heterologous expression system, it was found that menthol could modulate the signaling of the A2A receptor, suggesting complex interactions between olfactory receptors and other receptor systems. frontiersin.org Specifically, menthol, along with 1,8-cineole, was observed to reduce the bioluminescence resonance energy transfer (BRET) signal in cells expressing A2AR-OR51E2 heteromers, indicating a conformational change in the receptor complex. frontiersin.org Although these odorants did not appear to directly activate OR51E2 via the canonical G-protein pathway in this system, they effectively blocked the A2AR's signaling. frontiersin.org

The combinatorial nature of olfactory coding means that a single odorant like menthyl acetate likely interacts with a unique ensemble of ORs to produce its specific scent profile. nih.gov The response of these receptors can be highly sensitive, with some showing activation at nanomolar concentrations of their ligands. nih.gov Many olfactory receptors exhibit broad response profiles, meaning they can be activated by several different, often structurally related, odorants. nih.gov This suggests that the specific stereochemistry of menthyl acetate isomers plays a crucial role in the precise pattern of OR activation, leading to subtle differences in perceived scent.

Enzyme Inhibition or Activation Mechanisms (e.g., Esterase Activity)

The chemoactivity of 2-methyl-5-(propan-2-yl)cyclohexyl acetate is significantly influenced by its interaction with enzymes, particularly esterases (E.C. 3.1.1.1). These enzymes catalyze the hydrolysis of the ester bond in menthyl acetate, releasing menthol and acetic acid. This enzymatic transformation is a key area of research, especially for the production of optically pure l-menthol (B7771125), a high-demand flavoring chemical. nih.govrsc.org

Various studies have focused on the use of esterases, often from microbial sources like Bacillus subtilis, for the kinetic resolution of racemic (d,l)-menthyl acetate. nih.govresearchgate.netacs.org In this process, the enzyme selectively hydrolyzes one stereoisomer (typically l-menthyl acetate) at a much higher rate than the other, allowing for the separation of l-menthol from the unreacted d-menthyl acetate. The efficiency of this process is dependent on the enzyme's activity and enantioselectivity. nih.govacs.org

Researchers have employed protein engineering techniques to improve the performance of these esterases. For example, a para-nitrobenzyl esterase from Bacillus subtilis 168 (pnbA-BS) was engineered to enhance its l-enantioselectivity. nih.govrsc.org By performing site-directed mutagenesis based on molecular docking results, specific amino acid residues in the enzyme's substrate-binding pocket were substituted. rsc.orgacs.org One study found that substituting Alanine at position 400 with Proline (A400P) dramatically increased the enantiomeric value (E value) from 1.0 to 466.6, demonstrating a strict l-enantioselectivity for menthyl acetate hydrolysis. nih.govrsc.org This was attributed to changes in steric hindrance and structural flexibility near the substrate binding site. rsc.org

| Enzyme Variant | Key Mutation(s) | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E value) | Reference |

|---|---|---|---|---|---|

| Wild Type (pnbA) | None | 47.8 | ~80 | 19.95 | acs.org |

| A400P | Ala400 → Pro | 48.9 | >99 | 466.6 | nih.govrsc.org |

| F314E/F315T | Phe314 → Glu, Phe315 → Thr | 30.58 | 92.11 | 36.25 | acs.org |

The interaction between menthyl acetate and the esterase active site involves the formation of a tetrahedral intermediate. The stereoselectivity arises from the differential stability of the intermediates formed by the l- and d-isomers within the chiral environment of the enzyme's active site. rsc.org Molecular docking simulations have suggested that hydrogen bonding between the enzyme's serine residue and the carbonyl group of l-menthyl acetate is a critical interaction for catalysis. rsc.org

Modulatory Effects on Ion Channels or Transporters (Molecular Perspective)

The biological effects of this compound and its parent alcohol, menthol, are closely linked to their ability to modulate the activity of specific ion channels. The most well-documented target is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor 1 (CMR1). nih.govwikipedia.org TRPM8 is a non-selective cation channel primarily expressed in sensory neurons that is activated by cold temperatures (below ~26 °C) and cooling compounds. nih.govwikipedia.orgnih.gov

Activation of the TRPM8 channel by an agonist allows the influx of Na+ and Ca2+ ions, which depolarizes the neuron and generates an action potential. wikipedia.org This signal is then transmitted to the central nervous system, where it is perceived as a cooling sensation. nih.gov Menthol is a well-established agonist of TRPM8. nih.govnih.gov While research has heavily focused on menthol, the interest in its ester derivatives, like menthyl acetate, as potential neuroactive agents stems from the modulation of this receptor. evitachem.com

The TRPM8 channel is a homotetramer, with each subunit containing six transmembrane helices (S1-S6). wikipedia.org The S1-S4 helices form the voltage sensor and are believed to contain the binding sites for menthol and other agonists. wikipedia.org The binding of an agonist like menthol is thought to induce a conformational change that opens the channel's pore, which is formed by the S5 and S6 helices. wikipedia.org Although the precise binding site and mechanism are complex, the interaction is stereospecific, with (-)-menthol being a more potent activator than its other stereoisomers. This specificity is a key factor in the structure-activity relationships of TRPM8 agonists. nih.gov

The esterification of menthol to form menthyl acetate alters the molecule's physicochemical properties, which could influence its interaction with the TRPM8 channel. The addition of the acetate group increases the molecule's size and may affect its ability to fit into the receptor's binding pocket. However, as an ester, it can be hydrolyzed back to menthol by esterases present in biological tissues, potentially acting as a prodrug that releases the active TRPM8 agonist, menthol.

Interaction with Biomembranes and Liposomal Systems

The interaction of this compound with biomembranes is governed by its physicochemical properties, particularly its lipophilicity. As an ester of menthol, a lipophilic monoterpene (LogP ~3.0), menthyl acetate is expected to readily partition into the lipid bilayer of cell membranes. evitachem.com This ability to permeate membranes is a critical aspect of its biological activity, influencing its access to intracellular targets such as enzymes and ion channels.

The incorporation of lipophilic molecules like menthyl acetate into a lipid bilayer can cause several structural and dynamic changes to the membrane. These include:

Increased Fluidity: The insertion of the bulky cyclohexyl group between the phospholipid acyl chains can disrupt their ordered packing, leading to an increase in membrane fluidity.

Altered Thickness: The presence of the compound within the bilayer may cause a decrease in the membrane's thickness and a corresponding lateral expansion. mdpi.com

Phase Transition Modification: The compound can affect the main phase transition temperature (Tm) of the phospholipids, which is the temperature at which the membrane transitions from a gel-like to a fluid-like state. mdpi.com

While direct studies on menthyl acetate's interaction with liposomal systems are limited, research on its precursor, menthol, provides valuable insights. Menthol's membrane-permeating properties have been harnessed in drug delivery strategies to improve the bioavailability of other molecules. evitachem.com Liposomes, which are artificial vesicles composed of a lipid bilayer, are often used as model systems to study these interactions. mdpi.com The encapsulation or integration of a compound like menthyl acetate into liposomes can be used to study its release kinetics and its effect on membrane properties. mdpi.comnih.gov The interaction between liposomes and cells can occur through various mechanisms, including fusion with the cell membrane or endocytosis, which would facilitate the intracellular delivery of the ester. mdpi.com

Structure-Chemoactivity Relationships of Stereoisomers

The biological and chemical activity of this compound is highly dependent on its three-dimensional structure. The molecule has three chiral centers on the cyclohexane (B81311) ring, leading to the existence of eight possible stereoisomers (e.g., menthyl, neomenthyl, isomenthyl, and neoisomenthyl acetates, each with a corresponding enantiomer). nih.govnist.govnist.gov The specific spatial arrangement of the methyl, isopropyl, and acetate groups profoundly influences its interactions with chiral biological targets like receptors and enzymes.